molecular formula C12H20N2 B3071300 N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine CAS No. 1009511-79-8

N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine

Cat. No.: B3071300
CAS No.: 1009511-79-8
M. Wt: 192.3 g/mol
InChI Key: DHBKWWXNNZRTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a methyl group attached to the nitrogen atom at position 1 and a phenylethyl group attached to the nitrogen atom at position 3 of the 1,3-propanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine can be achieved through several synthetic routes. One common method involves the alkylation of 1,3-propanediamine with methyl iodide and 1-phenylethyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reactions.

  • Step 1: Alkylation with Methyl Iodide

    • Reactants: 1,3-propanediamine, methyl iodide
    • Conditions: Potassium carbonate, solvent (e.g., acetonitrile), reflux
    • Product: N1-Methyl-1,3-propanediamine
  • Step 2: Alkylation with 1-Phenylethyl Bromide

    • Reactants: N1-Methyl-1,3-propanediamine, 1-phenylethyl bromide
    • Conditions: Potassium carbonate, solvent (e.g., acetonitrile), reflux
    • Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water

    Reduction: Lithium aluminum hydride, ether, tetrahydrofuran

    Substitution: Alkyl halides, potassium carbonate, acetonitrile

Major Products Formed

    Oxidation: Amine oxides, nitroso compounds

    Reduction: Secondary amines, primary amines

    Substitution: Various substituted diamines

Scientific Research Applications

N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N1-Methyl-N3-(1-phenylethyl)-1,2-ethanediamine
  • N1-Methyl-N3-(1-phenylethyl)-1,4-butanediamine
  • N1-Methyl-N3-(1-phenylethyl)-1,5-pentanediamine

Uniqueness

N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both methyl and phenylethyl groups on the nitrogen atoms of the 1,3-propanediamine backbone allows for unique interactions and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-methyl-N'-(1-phenylethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-11(14-10-6-9-13-2)12-7-4-3-5-8-12/h3-5,7-8,11,13-14H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBKWWXNNZRTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine
Reactant of Route 2
Reactant of Route 2
N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine
Reactant of Route 3
Reactant of Route 3
N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine
Reactant of Route 4
Reactant of Route 4
N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine
Reactant of Route 5
Reactant of Route 5
N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine
Reactant of Route 6
Reactant of Route 6
N1-Methyl-N3-(1-phenylethyl)-1,3-propanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.